molecular formula C8H3BrF6 B1265498 3,5-Bis(trifluoromethyl)bromobenzene CAS No. 328-70-1

3,5-Bis(trifluoromethyl)bromobenzene

Cat. No. B1265498
CAS RN: 328-70-1
M. Wt: 293 g/mol
InChI Key: CSVCVIHEBDJTCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-3,5-bis(trifluoromethyl)benzene was synthesized by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method provides a selective preparation pathway for this compound, which can then be used as a starting material for various organometallic syntheses through intermediates such as phenylmagnesium, phenyllithium, and phenylcopper derivatives (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of related fluorinated compounds and their derivatives has been extensively studied, revealing insights into the steric and electronic effects of substituents. For instance, the synthesis and structural analysis of fluorinated bis(triazole) ligands and their metal-organic frameworks have shown how the presence of fluorine atoms and their positioning can significantly influence the resulting supramolecular architectures and properties, including their redox and antibacterial activities (Zhang et al., 2014).

Scientific Research Applications

1. Synthesis of Novel Chemical Compounds

3,5-Bis(trifluoromethyl)bromobenzene is utilized in the synthesis of various chemical compounds. For instance, it is used in the preparation of novel diamine monomers containing fluorine and phosphine oxide, which are further employed to synthesize polyimides with unique properties like high glass-transition temperatures, good thermal stability, and low birefringence (Jeong, Kim, & Yoon, 2001). Additionally, it plays a crucial role in creating electron-deficient secondary phosphine oxides and secondary phosphines (Busacca, Lorenz, Sabila, Haddad, & Senanyake, 2007).

2. Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 3,5-Bis(trifluoromethyl)bromobenzene is integral to developing high-performance materials. It is used in synthesizing dianhydride monomers for polyimide synthesis, leading to materials with excellent solubility, high thermal stability, and desirable electrical properties (Myung, Kim, & Yoon, 2002).

3. Organic Syntheses

This compound is significant in organic syntheses. It serves as a starting material for various organometallic syntheses, showcasing its versatility in different chemical reactions and processes (Porwisiak & Schlosser, 1996). Furthermore, it is used in the preparation of trifluoromethylphenyl sulfones for Julia-Kocienski olefination reactions, contributing to the synthesis of diverse alkenes and dienes (Alonso, Fuensanta, Nájera, & Varea, 2005).

4. Catalysis and Green Chemistry

In green chemistry, 3,5-Bis(trifluoromethyl)bromobenzene derivatives like 3,5-bis(perfluorodecyl)phenylboronic acid are synthesized for use as recyclable catalysts in direct amide condensation reactions, highlighting its role in sustainable chemical processes (Ishihara, Kondo, & Yamamoto, 2001).

Safety And Hazards

3,5-Bis(trifluoromethyl)bromobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3,5-Bis(trifluoromethyl)bromobenzene are not mentioned in the search results, it is noted that covalent organic frameworks have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect . This suggests potential future applications in the field of energy storage.

properties

IUPAC Name

1-bromo-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVCVIHEBDJTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186471
Record name 1-Bromo-3,5-bis(trifluoromethyl)benzene
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Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)bromobenzene

CAS RN

328-70-1
Record name 1-Bromo-3,5-bis(trifluoromethyl)benzene
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Record name 1-Bromo-3,5-bis(trifluoromethyl)benzene
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Record name 328-70-1
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Record name 1-Bromo-3,5-bis(trifluoromethyl)benzene
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Record name 1-bromo-3,5-bis(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

A vigorously stirred solution of 1,3-bis(trifluoromethyl)benzene (107 g) in a mixture of glacial acetic acid (22 mL) and concentrated sulfuric acid (142 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (77.25 g) at 25° C. The exothermic reaction raised the temperature to approximately 40° C. After aging at 45° C. for 4.5 h, the mxture was cooled to approximately 0° C. and poured into cold water (250 mL). After washing with 5N NaOH (75 mL) the organic layer contained 137 g of the desired 3,5-bis(trifluoromethyl)-1-bromobenzene by assay (94% yield). This product was used in the next step without further purification.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
77.25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a preferred embodiment, 1,3-bis(trifluoromethyl)benzene is brominated with N,N′-dibromo-5,5-dimethylhydantoin in sulfuric acid/acetic acid at 45° C. The reaction mixture is then diluted into cold water, and the phases are separated, washed with aqueous sodium hydroxide (preferably 5 N sodium hydroxide) and allowed to separate to produce 3,5-bis(trifluoromethyl)bromobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sulfuric acid acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To glacial acetic acid (22.0 mL), cooled to 15° C. in a 1 L 3-n RB flask (equipped with mechanical stirrer, thermocouple, and addition funnel), was added concentrated (96%) sulfuric acid (142 mL) in one portion. An exothermic heat of solution raised the temperature to 35° C. After cooling to 25° C., 1,3-bis(trifluoro-methyl)benzene (107 g, 500 mmol) was added. With the acid mixture rapidly stirring, 1,3-dibromo-5,5-dimethylhydantoin (77.25 g; 270 mmol) was added over 2 min to give a multiple phase mixture (solid and two liquid). An exothermic reaction occured that raised the internal temperature to ˜40° C. (jacket cooling at 15° C.). After the reaction temperature began to drop (after 5 min) the reaction mixture was maintained at 45° C. for 4.5 hr.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
77.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-n
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To glacial acetic acid (22.0 mL), cooled to 15° C. in a 1 L 3-neck round bottom flask (equipped with mechanical stirrer, thermocouple, and addition funnel), was added concentrated (96%) sulfuric acid (142 mL) in one portion. An exothermic heat of solution raised the temperature to 35° C. After cooling to 25° C., 1,3-bis(trifluoro-methyl)benzene (107 g, 500 mmol) was added. With the acid mixture rapidly stirring, 1,3-dibromo-5,5-dimethylhydantoin (77.25 g; 270 mmol) was added over 2 min to give a multiple phase mixture (solid and two liquid). An exothermic reaction occured that raised the internal temperature to ˜40° C. (jacket cooling at 15° C). After the reaction temperature began to drop (after 5 min) the reaction mixture was maintained at 45° C. for 4.5 hr.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
77.25 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)bromobenzene
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3,5-Bis(trifluoromethyl)bromobenzene
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3,5-Bis(trifluoromethyl)bromobenzene
Reactant of Route 4
3,5-Bis(trifluoromethyl)bromobenzene
Reactant of Route 5
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3,5-Bis(trifluoromethyl)bromobenzene
Reactant of Route 6
Reactant of Route 6
3,5-Bis(trifluoromethyl)bromobenzene

Citations

For This Compound
349
Citations
Z Li, L Du, S Tang, C Wang - Chinese Journal of Chemistry, 2009 - Wiley Online Library
Using 3,5‐bis(trifluoromethyl)bromobenzene and methyltrimethoxysilane or tetraethoxysilane as raw materials, novel trifluoromethylphenyl silanes were synthesized via Grignard …
Number of citations: 3 onlinelibrary.wiley.com
JL Leazer, R Cvetovich, FR Tsay… - The Journal of …, 2003 - ACS Publications
An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was developed. A safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl …
Number of citations: 91 pubs.acs.org
X Zuo, X Zhao, B Liu, S Yang… - Journal of applied polymer …, 2009 - Wiley Online Library
Four novel bis‐benzocyclobutene‐endcapped arylene ether monomers, 1,1′‐bis[4‐(4′‐benzocyclobutenyloxy)phenyl]‐1‐phenyl‐2,2,2‐trifluoroethane (BOPP3FE), 1,1′‐bis[4‐(4′‐…
Number of citations: 24 onlinelibrary.wiley.com
ME Kopach, MM Murray, TM Braden… - … Process Research & …, 2009 - ACS Publications
A batch process was developed to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, 1, in 94% yield by an efficient nucleophilic substitution reaction between 3,5-bis-(…
Number of citations: 91 pubs.acs.org
Y Zhu, P Zhao, X Cai, WD Meng, FL Qing - Polymer, 2007 - Elsevier
A novel fluorinated aromatic diamine, bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide, was synthesized. A series of new fluorinated polyimides …
Number of citations: 74 www.sciencedirect.com
BY Myung, JJ Kim, TH Yoon - Journal of Polymer Science Part …, 2002 - Wiley Online Library
A novel dianhydride monomer, 3,6‐di[3′,5′‐bis(trifluoromethyl)phenyl]pyromellitic dianhydride (12FPMDA), was synthesized via a three‐step process: (1) the preparation of 3,5‐bis(…
Number of citations: 62 onlinelibrary.wiley.com
M Schlosser, F Cottet, C Heiss, O Lefebvre, M Marull… - 2006 - Wiley Online Library
Whereas lithium 2,2,6,6‐tetramethylpiperidide (LITMP) abstracts a proton exclusively from the 4‐position of 3‐bromobenzotrifluoride, the same base attacks selectively the 2‐position …
N Nishi, S Imakura, T Kakiuchi - Analytical chemistry, 2006 - ACS Publications
Ionic liquids composed of a hydrophobic anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB - ), and various aromatic and aliphatic ammonium have been prepared. TFPB salts of …
Number of citations: 109 pubs.acs.org
BY Myung, CJ Ahn, TH Yoon - Polymer, 2004 - Elsevier
Mono-substituted dianhydride monomer, 1-(3′,5′-bis(trifluoromethyl)phenyl) pyromellitic dianhydride (6FPPMDA), was prepared via the Suzuki cross coupling reaction followed by …
Number of citations: 85 www.sciencedirect.com
KU Jeong, JJ Kim, TH Yoon - Polymer, 2001 - Elsevier
A novel diamine monomer, containing fluorine and phosphine oxide, bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide (mDA6FPPO), was prepared via Grignard …
Number of citations: 121 www.sciencedirect.com

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